
N,N-dibutyl-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C15H21N3O5 It is a derivative of 3,5-dinitrobenzamide, where the amide nitrogen is substituted with two butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dibutyl-3,5-dinitrobenzamide can be synthesized through the reaction of 3,5-dinitrobenzoyl chloride with dibutylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.
Major Products Formed
Reduction: The major products are N,N-dibutyl-3,5-diaminobenzamide.
Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield an N,N-dibutyl-3,5-diaminobenzamide derivative.
Scientific Research Applications
N,N-dibutyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dibutyl-3,5-dinitrobenzamide and its derivatives involves the interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes, leading to cell death . The compound may also interfere with the synthesis of essential biomolecules, further inhibiting the growth and proliferation of microorganisms.
Comparison with Similar Compounds
Similar Compounds
N,N-dibutyl-3,5-diaminobenzamide: A reduced form of N,N-dibutyl-3,5-dinitrobenzamide with amine groups instead of nitro groups.
3,5-dinitrobenzamide: The parent compound without the dibutyl substitution.
N,N-dimethyl-3,5-dinitrobenzamide: A similar compound with methyl groups instead of butyl groups.
Uniqueness
N,N-dibutyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of butyl groups enhances its solubility in organic solvents and may influence its biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H21N3O5 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
N,N-dibutyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H21N3O5/c1-3-5-7-16(8-6-4-2)15(19)12-9-13(17(20)21)11-14(10-12)18(22)23/h9-11H,3-8H2,1-2H3 |
InChI Key |
GQFMWBPVMLWCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020908.png)
![4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11020924.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11020927.png)
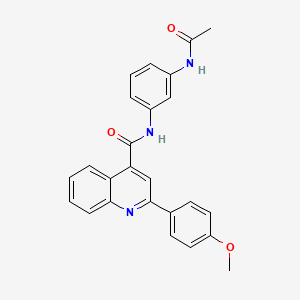
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11020932.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide](/img/structure/B11020934.png)
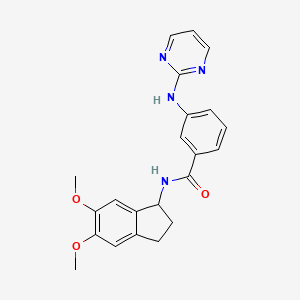
![N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11020948.png)
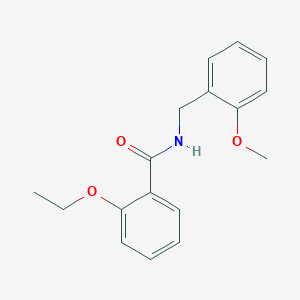
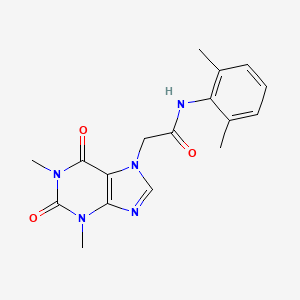
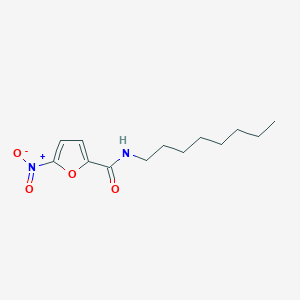
![3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B11020974.png)

![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B11020986.png)
